(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a piperidine ring linked to a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, which can be synthesized via a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .
The piperidine ring can be synthesized separately and then linked to the pyrazole core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the multi-step synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it might inhibit the activity of certain kinases involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring but differs in the substituents attached to the pyrazole core.
2-(4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzo[d]imidazol-1-yl]ethanone: This compound has a similar structure but includes an indole moiety and a benzimidazole ring.
Uniqueness
The uniqueness of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-14-23-10-9-20(24-14)29-17-4-3-11-27(13-17)21(28)19-12-18(25-26(19)2)15-5-7-16(22)8-6-15/h5-10,12,17H,3-4,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWHGDLUWGDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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